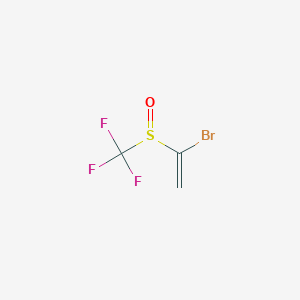

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is a chemical compound with the CAS Number: 1253123-66-8 . It has a molecular weight of 223.01 . The IUPAC name for this compound is 1-bromo-1-((trifluoromethyl)sulfinyl)ethene .

Molecular Structure Analysis

The InChI code for 1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is 1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Oligomerization and Nucleophilic Substitution : Research has shown that fluorinated ethenes, similar to "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," undergo nucleophilic substitution reactions, leading to the formation of oligomers and various substituted products. For instance, the reaction of 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide results in the exclusive replacement of the para fluorine, yielding substituted ethenes and ethynes (G. Brooke & Simon Mawson, 1990).

Ionic Liquids as Catalysts : Ionic liquids have been demonstrated as effective catalysts in the synthesis of β-acetamido ketones, xanthenes, and other compounds, suggesting that derivatives of "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could be similarly activated or transformed in the presence of novel ionic liquid catalysts (A. Zare et al., 2012).

Halofluorination and Fluorosulfonylation : The compound's structure suggests its potential utility in halofluorination reactions, where it could serve as a precursor for introducing both bromo and sulfonyl fluoride groups into organic molecules. This is supported by studies on similar fluorinated compounds where N-bromo- or N-chlorosuccinimide led to halofluorination products (M. M. Kremlev & G. Haufe, 1998).

Metal-Free Cycloaddition : The reactivity of similar sulfonyl-containing compounds in metal-free [2+2] cycloaddition reactions with alkynes at room temperature suggests that "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could participate in similar reactions to afford novel cyclobutene derivatives (B. Alcaide et al., 2015).

Material Science and Photophysical Properties

- Photochemistry of Anthrylethene Derivatives : Studies on anthrylethene derivatives, which share structural similarities with "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," have revealed interesting photophysical properties, including solvent-dependent fluorescence and photoisomerization behaviors. These findings indicate the potential of fluorinated ethene derivatives in developing photo-responsive materials (E. Shin & Hyunji Jung, 2005).

Safety and Hazards

properties

IUPAC Name |

1-bromo-1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVSSNYAIOBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)